molecular formula C9H4Cl2N2S B2603546 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile CAS No. 923723-76-6

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile

Cat. No. B2603546
CAS RN: 923723-76-6
M. Wt: 243.11
InChI Key: JOUFEXYUGSESJE-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is a chemical compound with the molecular formula C9H6N2S. It is also known by various synonyms such as benzothiazole-2-acetonitrile, 2-benzo d thiazol-2-yl acetonitrile, 2-benzothiazoleacetonitrile, 2-1,3-benzothiazol-2-yl acetonitrile, benzothiazole-2-yl-acetonitrile, 1,3-benzothiazol-2-ylacetonitrile, benzothiazol-2-ylacetonitrile, 2-cyanomethyl-1,3-benzothiazole, 2-benzothiazol-2-ylethanenitrile, 2-cyanomethylbenzothiazole .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile is characterized by a benzothiazole ring attached to an acetonitrile group. The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazoles are versatile scaffolds which have gigantic biological and industrial applications . They are involved in a variety of chemical reactions, including condensation with aldehydes, reactions with K2S and DMSO, and reactions with acetophenones .

Scientific Research Applications

Anti-Tubercular Compounds

The compound 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile has been utilized in the synthesis of new benzothiazole-based anti-tubercular compounds. These compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The synthesis pathways include diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. The structure-activity relationships and molecular docking studies of these derivatives have been explored to find potent inhibitors with enhanced anti-tubercular activity .

Anticonvulsant Agents

Benzothiazole derivatives have been designed and synthesized for their potential anticonvulsant effects. The compounds have been evaluated using the 6 Hz psychomotor seizure test, with some showing significant protection at certain doses in mice. Computational studies have predicted pharmacokinetic properties and good binding properties with epilepsy molecular targets, such as GABA receptors and Na/H exchangers .

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to benzothiazole derivatives to establish correlations between physicochemical properties and biological activity. This methodology helps in predicting the efficacy of new compounds and understanding the molecular basis of their activity .

Synthetic Pathways

The compound has been used in various synthetic pathways to create benzothiazole derivatives. These pathways include reactions such as diazo-coupling and Knoevenagel condensation, which are essential for the development of new pharmaceuticals and materials .

Molecular Docking Studies

Molecular docking studies have been conducted with benzothiazole derivatives to understand their interaction with biological targets. These studies are crucial for drug design and development, as they provide insights into the binding affinities and modes of action of potential therapeutic agents .

Pharmacophore Pattern Calculation

Computational studies involving benzothiazole derivatives have included the calculation of pharmacophore patterns. This is a critical step in drug discovery, as it identifies the structural features necessary for biological activity and can guide the design of new compounds .

Resistance Mechanism Analysis

Research has also focused on understanding the mechanisms of resistance of anti-tubercular drugs. By studying benzothiazole derivatives, scientists aim to overcome drug resistance and develop more effective treatments for tuberculosis .

Medicinal Chemistry

The compound plays a significant role in medicinal chemistry, particularly in the development of bioactive glycohybrids. Researchers have been exploring the use of benzothiazole derivatives in creating new methods for natural product-inspired bioactive compounds .

Safety And Hazards

The safety data sheet for a related compound, 2-(1,3-benzothiazol-2-yl)acetonitrile, indicates that it may cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzothiazole derivatives have shown potential in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on exploring new synthetic pathways for benzothiazole derivatives, investigating their mechanisms of action, and developing more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2,2-dichloroacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2S/c10-9(11,5-12)8-13-6-3-1-2-4-7(6)14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUFEXYUGSESJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C#N)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetonitrile

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